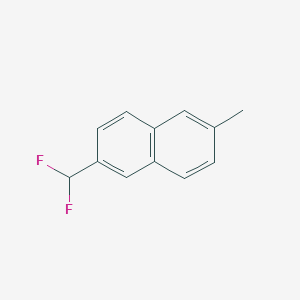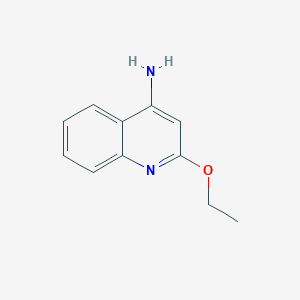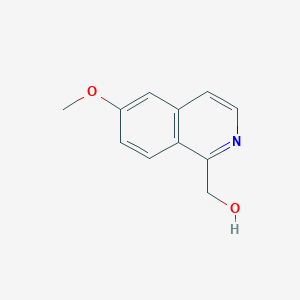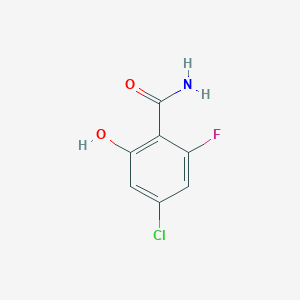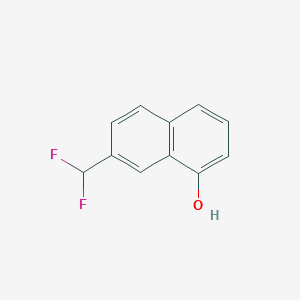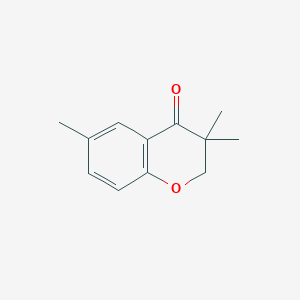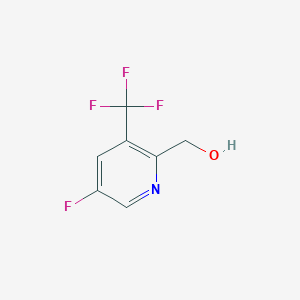
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol is a fluorinated pyridine derivative with the molecular formula C(_7)H(_5)F(_4)NO and a molecular weight of 195.11 g/mol . This compound is of significant interest due to its unique chemical properties, which include the presence of both fluorine and trifluoromethyl groups. These groups impart distinct electronic and steric effects, making the compound valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF(_3)) and copper fluoride (CuF(_2)) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu(_4)N(+)F(-)) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often rely on scalable and efficient synthetic routes. Vapor-phase reactions and the use of continuous flow reactors are common techniques to ensure high yields and purity of the final product . These methods are designed to meet the demands of large-scale production while maintaining the quality and consistency required for industrial applications.
化学反応の分析
Types of Reactions
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO(_4)) and reducing agents like lithium aluminum hydride (LiAlH(_4)). Substitution reactions often require nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)aldehyde or (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)carboxylic acid .
科学的研究の応用
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target . The trifluoromethyl group also contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
類似化合物との比較
Similar Compounds
2-Fluoropyridine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
3-Trifluoromethylpyridine: Similar in structure but without the hydroxyl group, affecting its solubility and chemical behavior.
5-(Trifluoromethyl)pyridin-2-yl)methanol: A closely related compound with similar applications but different reactivity due to the position of the fluorine atoms.
Uniqueness
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the combination of fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where precise control over molecular interactions is crucial .
特性
分子式 |
C7H5F4NO |
|---|---|
分子量 |
195.11 g/mol |
IUPAC名 |
[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-2,13H,3H2 |
InChIキー |
SEPDTNNSQMVPJE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(F)(F)F)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


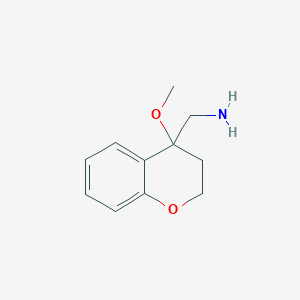
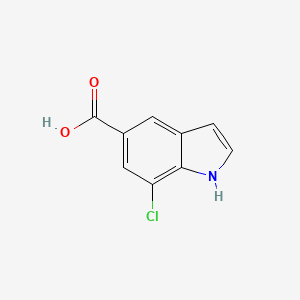
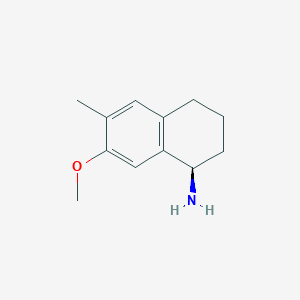

![7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)
